Product packaging for 1-(3-Fluorophenyl)azetidin-2-one(Cat. No.:CAS No. 1281991-43-2)

1-(3-Fluorophenyl)azetidin-2-one

Cat. No.: B13293535
CAS No.: 1281991-43-2
M. Wt: 165.16 g/mol
InChI Key: SBSNVYONSDQXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)azetidin-2-one is a specialized chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . It is characterized by a four-membered β-lactam (azetidin-2-one) ring system substituted with a 3-fluorophenyl group on the nitrogen atom. This core azetidin-2-one scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds based on the azetidin-2-one structure have been extensively investigated for their antiproliferative properties, functioning as tubulin-targeting antimitotic agents with demonstrated efficacy in cancer cell line studies . Furthermore, recent research has utilized the azetidin-2-one scaffold in the development of potent and selective irreversible inhibitors for enzymes such as monoacylglycerol lipase (MAGL), highlighting its utility in probe and therapeutic development for various pathologies . As a key synthetic intermediate, this fluorinated azetidinone serves as a versatile building block for the synthesis of more complex molecules. The compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B13293535 1-(3-Fluorophenyl)azetidin-2-one CAS No. 1281991-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1281991-43-2

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

1-(3-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H8FNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2

InChI Key

SBSNVYONSDQXQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis and Characterization

The synthesis of azetidin-2-ones can be achieved through various methods, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a prominent approach. tandfonline.commdpi.com Other methods include cyclization reactions of β-amino acids and the use of microwave irradiation to promote the reaction between Schiff bases and chloroacetyl chloride. derpharmachemica.com

For 1-(3-Fluorophenyl)azetidin-2-one, a plausible synthetic route would involve the reaction of a ketene or a ketene equivalent with an imine derived from 3-fluoroaniline.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H8FNO
Monoisotopic Mass165.05899 Da
Predicted XlogP1.1

This data is computationally predicted. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]+166.06627127.4
[M+Na]+188.04821135.6
[M-H]-164.05171131.8
[M+NH4]+183.09281140.5
[M+K]+204.02215136.1
[M+H-H2O]+148.05625115.1
[M+HCOO]-210.05719148.4
[M+CH3COO]-224.07284181.7
[M+Na-2H]-186.03366133.6
[M]+165.05844134.1
[M]-165.05954134.1

This data is computationally predicted and provides insights into the molecule's shape and size in the gas phase. uni.lu m/z refers to the mass-to-charge ratio of the adduct.

Chemical Reactivity

Cycloaddition Reactions in Azetidin-2-one Synthesis

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. In the context of azetidin-2-one synthesis, these reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, in this case, the β-lactam ring. acs.org Several types of cycloaddition reactions have been successfully applied to the synthesis of this important heterocyclic scaffold. acs.orgnih.gov

[2+2] Cycloaddition of Imines and Ketenes (Staudinger Reaction)

The generally accepted mechanism for the Staudinger reaction is a two-step process. acs.org It begins with the nucleophilic attack of the imine nitrogen on the ketene (B1206846) carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. organic-chemistry.orgacs.org

Ketenes are often unstable and are typically generated in situ from more stable precursors like acyl chlorides by treatment with a tertiary amine. mdpi.com For instance, the reaction of an appropriate acyl chloride with a base like triethylamine (B128534) in the presence of the imine leads to the formation of the β-lactam. nih.gov

The efficiency and stereochemical outcome of the Staudinger reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of base.

Temperature: The reaction temperature can significantly influence the rate and selectivity of the cycloaddition. Lower temperatures are often employed to control the reactivity of the ketene and minimize side reactions. mdpi.com

Solvent: The polarity and nature of the solvent can affect the stability of the zwitterionic intermediate and influence the stereochemical course of the reaction. nih.gov Dichloromethane (B109758) and toluene (B28343) are commonly used solvents for this transformation. wikipedia.orgnih.gov

Base: A tertiary amine, such as triethylamine, is frequently used to generate the ketene in situ from an acyl chloride. mdpi.comnih.gov The choice of base can impact the reaction rate and yield.

A study on the synthesis of trans-1,4-diaryl-2-azetidin-2-ones utilized refluxing toluene as the solvent and tributylamine (B1682462) as the base for the in situ generation of ketenes from monomethyl ester chlorides of various dicarboxylic acids. mdpi.com Another example involves the use of triethylamine as the base in dichloromethane at temperatures ranging from 0°C to room temperature for the cycloaddition of acetyl chlorides to resin-bound imines. nih.gov

Table 1: Optimization of Reaction Parameters in Staudinger Reactions
ParameterConditionEffectReference
Temperature Low TemperatureControls reactivity, minimizes side reactions mdpi.com
Solvent DichloromethaneCommon solvent for the reaction nih.gov
Solvent Toluene (refluxing)Used for synthesis of specific trans-β-lactams mdpi.com
Base TriethylamineCommon base for in situ ketene generation mdpi.comnih.gov
Base TributylamineUsed with specific ester chloride precursors mdpi.com

The Staudinger reaction can create up to two new stereocenters, making stereochemical control a critical aspect. The diastereoselectivity (the preference for forming one diastereomer over another, i.e., cis vs. trans) is influenced by several factors, including the substituents on the imine and ketene, the reaction conditions, and the mechanism of ring closure. organic-chemistry.org

The stereochemical outcome is often explained by the relative rates of ring closure of the zwitterionic intermediate versus its isomerization. organic-chemistry.org Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the direct ring closure. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can lead to a preference for trans-β-lactams. organic-chemistry.org

For example, the reaction of polyaromatic imines with acetoxy, phenoxy, and phthalimido acid chlorides in the presence of triethylamine has been shown to produce exclusively trans-β-lactams. nih.gov In contrast, the use of N-tosyl imines with ketenes can predominantly generate cis-β-lactams. nih.gov The stereoselectivity can also be influenced by the presence of chiral auxiliaries or catalysts, allowing for the synthesis of enantiomerically enriched β-lactams. acs.org

In some cases, the stereochemistry of the imine itself dictates the final product stereochemistry. A study on SF5-containing aldimines demonstrated that the reaction with benzyloxyketene proceeds with very good 1,2-diastereoselectivity, controlled by the stereocenter on the imine. nih.gov

Table 2: Factors Influencing Diastereoselectivity in Staudinger Reactions
FactorOutcomeExampleReference
Imine Substituent N-Tosyl groupPredominantly cis-β-lactam nih.gov
Imine Substituent Polyaromatic groupExclusively trans-β-lactam nih.gov
Ketene Substituent Electron-donatingFavors cis formation organic-chemistry.org
Ketene Substituent Electron-withdrawingFavors trans formation organic-chemistry.org
Imine Geometry (E)-iminesGenerally form cis-β-lactams acs.org
Imine Geometry (Z)-iminesGenerally form trans-β-lactams acs.org

Aza-Paterno-Büchi Reaction

The aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. nih.govrsc.org While this reaction is a powerful tool for azetidine synthesis, its direct application to the synthesis of azetidin-2-ones is not straightforward as it does not inherently produce the carbonyl group at the 2-position. However, recent advances have shown that visible-light-mediated intramolecular aza-Paternò-Büchi reactions can be used to access complex tricyclic azetidines. nih.govacs.org The resulting azetidine could then potentially be oxidized to the corresponding azetidin-2-one. The development of intermolecular versions of this reaction has also expanded its scope. researchgate.net

Other Cycloaddition Strategies

Other cycloaddition strategies have also been explored for the synthesis of the azetidine ring system, which could be precursors to azetidin-2-ones. For example, the cycloaddition reaction of 2-vinylazetidines with benzyne (B1209423) provides access to benzazocine derivatives. fao.org While not directly forming an azetidin-2-one, this demonstrates the versatility of cycloaddition reactions involving azetidine derivatives. Additionally, photosensitized [4+2]- and [2+2]-cycloaddition reactions of N-sulfonylimines have been reported, offering pathways to various polycyclic scaffolds and azetidine derivatives. nih.gov

Ring Contraction Methodologies

Ring contraction offers a powerful method for synthesizing strained azetidine rings from more readily available five-membered precursors. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This method allows for the efficient incorporation of various nucleophiles to produce α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org The process typically begins with the monobromination of an N-sulfonyl-2-pyrrolidinone derivative, which is then subjected to a nucleophilic addition in the presence of a base like potassium carbonate, triggering the ring contraction. acs.org

The versatility of this approach is demonstrated by the successful incorporation of a range of nucleophiles, as shown in the table below.

Table 1: Examples of Nucleophiles in Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones acs.org
NucleophileProduct TypeYield
Alcohols (e.g., Methanol, Ethanol)α-Alkoxy-N-sulfonylazetidinesGood to Excellent
Phenolsα-Phenoxy-N-sulfonylazetidinesGood
Anilinesα-Anilino-N-sulfonylazetidinesEfficient

C-H Activation and Coupling Reactions for Azetidine Ring Formation

The formation of the azetidine ring through C-H activation is a modern and efficient strategy. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of an appropriate precursor can yield the azetidine core. organic-chemistry.org This approach often utilizes a directing group, such as a picolinamide (B142947) (PA) group, to guide the metal catalyst to a specific C-H bond. The reaction features low catalyst loading and convenient conditions. organic-chemistry.org

Research has also demonstrated a sequential Cβ–H/Cα–C activation strategy on N-protected azetidine-2-carboxylic acid, allowing for the diversification of the azetidine scaffold. nih.gov This highlights the power of C-H activation not just for ring formation but also for subsequent functionalization of the pre-formed ring. nih.gov

Electroreductive Intramolecular Cross-Coupling

Electrochemical methods provide a unique avenue for constructing the azetidin-2-one ring. The electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds is one such method. acs.org This technique can produce enantiomerically enriched azetidin-2-ones when starting from enantiopure aromatic α-iminoesters, which can be prepared from α-amino acids. acs.orgresearchgate.net The reaction is promoted by the presence of chlorotrimethylsilane (B32843) (TMSCl). acs.org Although some racemization can occur under the electroreductive conditions, it remains a valuable method for forming the cyclic lactam structure. acs.org

Chiral Synthesis Approaches

Controlling the stereochemistry of the azetidin-2-one ring is critical for many of its applications. Several chiral synthesis strategies have been developed to produce enantiomerically pure or enriched products.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the synthesis of azetidin-2-ones, a chiral amine can be used to form a chiral imine, which then undergoes a cycloaddition reaction. For instance, chiral amines like 1-aminoindane and 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) have been employed as auxiliaries in the synthesis of 3-benzyl-β-lactams. mdpi.com The reaction of the chiral imine with an acyl chloride proceeds with high diastereoselectivity, after which the auxiliary can be cleaved to yield the chiral azetidin-2-one. mdpi.com Similarly, (S)-1-phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org

Asymmetric cycloaddition reactions are a cornerstone of chiral azetidin-2-one synthesis. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic method for forming the β-lactam ring. mdpi.com Asymmetric variants of this reaction can be achieved by using chiral catalysts or by incorporating chirality into one of the reactants. mdpi.comnih.gov

Visible light-mediated intermolecular aza Paternò-Büchi reactions, which are [2+2] photocycloadditions, have also been developed. chemrxiv.org These reactions can use glyoxylate (B1226380) oximes as reactive intermediates that are activated via triplet energy transfer, providing a mild and operationally simple route to highly functionalized azetidines. chemrxiv.org The stereoselectivity of these cycloadditions is often influenced by the reaction conditions, including the solvent, temperature, and order of reagent addition. mdpi.com

A powerful strategy for generating chiral products is the enantioselective desymmetrization of a meso or prochiral substrate. The first catalytic asymmetric desymmetrization of azetidines was achieved using a chiral BINOL-derived phosphoric acid catalyst. acs.orgacs.orgnih.govresearchgate.net This method allows for the smooth intermolecular ring-opening of 3-substituted azetidines with various nucleophiles, yielding densely functionalized, enantioenriched products with excellent enantioselectivity. acs.org This approach can generate both tertiary and quaternary stereocenters efficiently. acs.org

Table 2: Enantioselective Desymmetrization of 3-Substituted Azetidines acs.org
Substituent at C3-PositionResulting StereocenterEnantioselectivity (ee)
AlkylTertiaryExcellent
ArylTertiaryExcellent
Heteroatom (O, S, N)TertiaryExcellent
Disubstituted (e.g., gem-dimethyl)QuaternaryGood to Excellent
Disubstituted (all-carbon)QuaternaryUp to 97%

Functionalization and Derivatization Strategies of the Azetidin-2-one Core

The versatility of the azetidin-2-one scaffold lies in its susceptibility to a wide range of chemical modifications. nih.govnih.gov These modifications can be strategically employed to introduce diverse functionalities and modulate the physicochemical properties of the resulting molecules. nih.govnih.gov Key strategies include substitution reactions on the ring, the introduction of various substituents, and modifications at specific positions, particularly the N1 and C4 atoms. nih.govnih.gov

Substitution Reactions on the Azetidin-2-one Ring

Substitution reactions are a fundamental approach to functionalizing the azetidin-2-one ring. These reactions can occur at various positions, leading to a diverse array of derivatives.

One notable method involves the copper-catalyzed acyloxylation at the C4 position of the azetidin-2-one ring. rsc.org The reaction of an azetidin-2-one with tert-butyl perbenzoate or peracetate introduces a benzoyloxy or acetoxy group, respectively, at the C4 position. rsc.org For N-(4-methoxyphenyl)-substituted β-lactams, the N-aryl group can be subsequently removed using ceric ammonium (B1175870) nitrate (B79036) to yield N-unsubstituted 4-acyloxyazetidinones. rsc.org When this reaction is applied to β-lactams with a single substituent at the C3 position, it predominantly yields the trans-disubstituted product. rsc.org

Another approach involves the ring-splitting of azetidin-2-ones via radical anions. nih.gov These radical anions, generated by UV irradiation in the presence of triethylamine, can undergo cleavage of either the N1-C4 or C3-C4 bond, resulting in open-chain amides. nih.gov This method offers a distinct pathway for functionalization compared to the α-cleavage observed in the neutral excited states. nih.gov

Furthermore, reactions involving the breaking of the N1–C4 bond in 4,4-bis(methylthio)azetidin-2-ones substituted at the C3 position have been reported to form 1,2- and 1,3-dicarbonyl systems. researchgate.net

Introduction of Aryl and Fluorinated Aryl Substituents

The introduction of aryl and, more specifically, fluorinated aryl groups onto the azetidin-2-one scaffold is a key strategy for creating compounds with potential pharmaceutical applications. arkat-usa.org The fluorine atom can significantly alter properties such as metabolic stability and binding affinity. globalresearchonline.net

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a widely used and versatile method for constructing the azetidin-2-one ring with various substituents. mdpi.com This method allows for the direct incorporation of a 3-fluorophenyl group at the N1 position by using the corresponding N-(3-fluorophenyl)imine as a starting material.

Another strategy involves the palladium-catalyzed coupling of 3-iodoazetidines with aryl boronic acids. researchgate.net This reaction enables the introduction of an aryl group at the C3 position of the azetidine ring. While not directly forming the azetidin-2-one, the resulting functionalized azetidine can be a precursor to more complex derivatives.

The synthesis of fluorinated aryl azides and their subsequent photochemistry have been studied for their potential in photoaffinity labeling. nih.gov While not a direct synthesis of the target compound, this research provides insights into the reactivity of fluorinated aryl moieties that can be relevant for derivatization.

Furthermore, methods for the direct fluorination of aryl boronic acids using reagents like acetyl hypofluorite (B1221730) have been developed. organic-chemistry.org This could be a potential route to synthesize fluorinated precursors for incorporation into the azetidin-2-one structure.

Strategies for Modifying the N1 and C4 Positions

N1-Position: The substituent at the N1 position is typically introduced via the imine component in the Staudinger synthesis. mdpi.com For this compound, this involves the reaction of a suitable ketene with N-(3-fluorophenyl)methanimine or a related imine. The nature of the N1-substituent is crucial, and modifications at this position can be achieved by starting with different substituted anilines to form the initial imine.

C4-Position: The C4 position is often functionalized post-cyclization. As mentioned earlier, copper-catalyzed acyloxylation is a direct method to introduce ester functionalities at C4. rsc.org Additionally, the Staudinger reaction itself can be tailored to introduce substituents at the C4 position by using appropriately substituted ketenes or imines. mdpi.com For instance, reacting a ketene with an imine derived from an α,β-unsaturated aldehyde can lead to a vinyl-substituted azetidin-2-one at the C4 position.

The table below summarizes some of the key synthetic strategies for modifying the azetidin-2-one core, highlighting the targeted position and the type of functionalization achieved.

StrategyTarget Position(s)FunctionalizationKey Reagents/Conditions
Copper-Catalyzed Acyloxylation rsc.orgC4Introduction of acyloxy groupst-Butyl perbenzoate/peracetate, Cu catalyst
Radical Anion Ring Splitting nih.govN1-C4 or C3-C4 bondFormation of open-chain amidesUV irradiation, triethylamine
Staudinger Cycloaddition mdpi.comN1, C3, C4Ring formation with various substituentsKetene, Imine
Palladium-Catalyzed Arylation researchgate.netC3Introduction of aryl groups3-Iodoazetidine, Aryl boronic acid, Pd catalyst

Post-Cycloaddition Derivatization

Once the core azetidin-2-one ring is formed, a variety of post-cycloaddition derivatization strategies can be employed to further elaborate the molecule. These modifications can enhance the structural diversity and allow for the fine-tuning of its properties.

One common approach is the reduction of the β-lactam carbonyl group to an azetidine. acs.org This transformation is typically achieved using reducing agents like diborane (B8814927) or lithium aluminum hydride and generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

Derivatization can also involve reactions at the substituents already present on the ring. For example, a vinyl group at the C4 position can be subjected to various transformations. It can be epoxidized using a peracid or undergo hydration to introduce a hydroxyl group. acs.org Furthermore, ring-closing metathesis can be used to construct fused bicyclic systems from appropriately functionalized azetidin-2-ones. acs.org

The N-aryl group can also be a site for further modification. For instance, nucleophilic aromatic substitution can be performed on N-aryl azetidines to introduce additional functional groups. acs.org

Strain-Driven Reactivity of the Four-Membered Azetidin-2-one Ring

The azetidin-2-one ring, a core component of the title compound, is characterized by significant ring strain due to the deviation of its bond angles from ideal values. This inherent strain is a primary driver of its chemical reactivity. rsc.org While more stable and easier to handle than the analogous three-membered aziridines, the azetidin-2-one ring can be readily opened under appropriate conditions, providing a pathway to diverse molecular architectures. rsc.org This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups. organic-chemistry.orgrsc.orgresearchgate.net The presence of the 3-fluorophenyl substituent on the nitrogen atom can influence the electronic properties of the ring, potentially modulating its reactivity towards different reagents. The β-lactam structure is a key fragment in many antibiotics and other pharmacologically important molecules. researchgate.net

The reactivity of the azetidin-2-one ring is not limited to simple ring-opening reactions. The inherent strain can be harnessed in more complex transformations, such as strain-release functionalization, where the relief of ring strain provides the thermodynamic driving force for the formation of new chemical bonds. organic-chemistry.orgrsc.org This concept has been explored in the development of novel synthetic methodologies for the construction of complex nitrogen-containing molecules.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidin-2-one chemistry, providing a versatile platform for the synthesis of a wide array of acyclic and heterocyclic compounds. These reactions typically involve the cleavage of one of the ring's amide bonds.

The electrophilic nature of the carbonyl carbon in the azetidin-2-one ring makes it susceptible to attack by nucleophiles. This can lead to the cleavage of the N1-C2 or C2-C3 bond, depending on the reaction conditions and the nature of the nucleophile. For instance, computational studies on related azetidin-2-one systems have shown that the N1-C2 bond can be cleaved by a molybdenum hydroxo-carbonyl complex, a process facilitated by the presence of an N-sulfonate group which lowers the activation energy barrier. nih.gov This suggests that the electronic nature of the substituent on the nitrogen atom, such as the 3-fluorophenyl group, can play a crucial role in directing the course of the reaction.

The ring-opening of azetidinium salts, which are activated forms of azetidines, with various nucleophiles has been extensively studied. nih.govresearchgate.netnih.gov These reactions often proceed in a regioselective and stereoselective manner, affording functionalized linear amines. nih.gov The choice of nucleophile is critical; for example, highly nucleophilic azide (B81097) anions tend to attack the 2-position, while less nucleophilic cyanide anions can react at both the 2- and 4-positions. nih.gov

The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a key consideration for their synthetic application. researchgate.net In the case of 2-aryl-substituted azetidines, ring-opening with aryl borates in the presence of a directing hydroxyl group has been shown to proceed with a predominant inversion of configuration. nih.gov Quantum chemical investigations have provided insights into the factors governing the regio- and stereoselectivity of azetidine formation and, by extension, their ring-opening reactions, highlighting the delicate balance between ring strain and orbital overlap. acs.org

The stereochemistry of the substituents on the azetidin-2-one ring can significantly influence the outcome of ring-opening reactions. For example, the synthesis of β-lactams via the Staudinger reaction of ketenes and imines often yields specific diastereomers, and the stereochemical integrity of these products can be maintained or altered during subsequent ring-opening transformations. researchgate.netmdpi.com

The concept of strain-release functionalization leverages the inherent energy of the strained four-membered ring to drive chemical reactions. rsc.orgresearchgate.net This approach has been successfully employed in the synthesis of complex azetidines and other nitrogen-containing heterocycles. organic-chemistry.orgchemrxiv.orgnih.gov For instance, the reaction of in situ generated azabicyclobutanes with nucleophilic organometallic species leads to the selective formation of 3-arylated azetidines through a strain-release mechanism. rsc.orgchemrxiv.org This strategy allows for the construction of all-carbon quaternary centers in azetidine scaffolds, which are valuable in medicinal chemistry. organic-chemistry.org

Photochemical methods can also be used to generate strained azetidinol (B8437883) intermediates, which then undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This "build and release" strategy provides access to highly functionalized molecules from simple precursors. beilstein-journals.org

Oxidation Reactions

The oxidation of the azetidin-2-one ring can lead to a variety of interesting and synthetically useful products. For instance, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, which contain a nitrogen atom that can be part of an azetidine ring, can generate reactive α-oxo gold carbenes. These intermediates can then undergo further reactions to form functionalized azetidin-3-ones. nih.gov While specific oxidation reactions of this compound are not detailed in the provided search results, the general principles of azetidinone oxidation suggest that the C3 and C4 positions of the ring could be susceptible to oxidation, potentially leading to the introduction of new functional groups.

Reduction Reactions

The reduction of the azetidin-2-one ring can also provide access to a range of valuable compounds. The carbonyl group of the β-lactam can be reduced to a methylene group, affording the corresponding azetidine. Furthermore, reductive cleavage of the ring can lead to the formation of amino alcohols or other acyclic products. Radical anions of azetidin-2-ones, generated by UV irradiation in the presence of triethylamine, have been shown to undergo ring-splitting via N-C4 or C3-C4 bond breaking, resulting in open-chain amides. rsc.org This reactivity, which differs from that of the neutral excited states, offers a complementary strategy for the functionalization of the azetidin-2-one scaffold. rsc.org

Interactive Data Tables

Table 1: Reactivity of Azetidin-2-one Scaffolds

Reaction TypeReagents/ConditionsProduct TypeReference(s)
Nucleophilic Ring OpeningMolybdenum hydroxo-carbonyl complexβ-Amino acids and derivatives nih.gov
Nucleophilic Ring OpeningAryl boratesβ-Aryloxy amines nih.gov
Strain-Release FunctionalizationNucleophilic organometallic species3-Arylated azetidines rsc.orgchemrxiv.org
Strain-Release FunctionalizationPhotochemical cyclization followed by addition of ketones/boronic acidsDioxolanes and 3-amino-1,2-diols beilstein-journals.org
OxidationGold-catalyzed intermolecular oxidation of N-propargylsulfonamidesAzetidin-3-ones nih.gov
Reduction (Radical Anion)UV irradiation, triethylamineOpen-chain amides rsc.org

Detailed Reaction Mechanisms

The synthesis of this compound and related β-lactams is generally understood to proceed via a [2+2] cycloaddition of a ketene and an imine. The precise nature of this transformation, whether it is a concerted process or a stepwise reaction, has been a topic of considerable scientific discussion and is influenced by the specific reactants and conditions employed.

A concerted mechanism in the context of the Staudinger synthesis of this compound would involve a single transition state where the two new carbon-carbon and carbon-nitrogen bonds are formed simultaneously. While theoretically possible, purely concerted pericyclic reactions are subject to the Woodward-Hoffmann rules. For a thermal [2+2] cycloaddition, a supra-antarafacial approach would be required, which is often geometrically disfavored. Some computational studies on similar systems have explored the possibility of concerted pathways, but the energy barriers are often found to be high, suggesting that this may not be the most probable route under typical synthetic conditions. In some catalytic systems, such as those employing transition metals, the reaction may proceed through a concerted reductive elimination from a metallacycle intermediate, which can be considered a type of concerted process.

The more widely accepted mechanism for the Staudinger cycloaddition, particularly for N-aryl imines like the precursor to this compound, involves a stepwise pathway through a zwitterionic intermediate. wikipedia.org This mechanism is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. ysu.am This initial step leads to the formation of a dipolar intermediate.

The fate of this zwitterionic intermediate determines the stereochemical outcome of the reaction. It can undergo a conrotatory ring closure to form the β-lactam ring. wikipedia.org The stereoselectivity of this step is influenced by torquoelectronic effects, which relate to the electronic influence of the substituents on the rotational barrier of the single bond in the intermediate. The presence of an electron-withdrawing group, such as the fluorine atom on the phenyl ring of this compound, can affect the stability and reactivity of this zwitterionic intermediate. Generally, electron-withdrawing groups on the N-aryl substituent of the imine can influence the rate of the initial nucleophilic attack and the subsequent ring closure. ubc.ca

It is the competition between the rate of ring closure and the rate of isomerization around the C-N bond of the original imine within the zwitterionic intermediate that dictates whether the final product is the cis or trans isomer. wikipedia.orgnih.gov

The synthesis of β-lactams, including this compound, is often mediated by various catalysts and reagents that can significantly impact the reaction's efficiency and stereoselectivity.

Base Catalysis: In the classic Staudinger reaction, a tertiary amine base, such as triethylamine, is commonly used. Its primary role is to react with an acyl chloride to generate the ketene intermediate in situ. This base also serves to neutralize the hydrogen chloride that is formed as a byproduct.

Organocatalysis: For asymmetric synthesis, chiral nucleophilic catalysts are employed. A notable example is the use of cinchona alkaloids, like benzoylquinine, in combination with a non-nucleophilic base such as a proton sponge. sci-hub.se In this scenario, the chiral catalyst is believed to react with the ketene to form a nucleophilic enolate, which then adds to the imine. The proton sponge acts as a stoichiometric base to facilitate the formation of the ketene from the corresponding acid chloride. The chiral environment provided by the catalyst directs the approach of the imine, leading to high enantioselectivity.

Metal Catalysis: Transition metal catalysts have also been developed for β-lactam synthesis.

Rhodium catalysts have been used in intramolecular C-H insertion reactions of α-diazoacetamides to form the β-lactam ring. sci-hub.se

Nickel-hydride catalysts have emerged as a powerful tool for the synthesis of β-lactams. nih.govnih.gov These systems can achieve high regioselectivity, favoring the formation of the four-membered β-lactam ring over the five-membered γ-lactam, through the reaction of a NiH species with a dioxazolone motif to generate a nickel-amido intermediate. nih.govnih.gov The use of chiral ligands in conjunction with the nickel catalyst allows for the enantioselective synthesis of β-lactams.

The table below summarizes the roles of various catalysts and reagents in the synthesis of azetidin-2-one scaffolds.

Catalyst/ReagentRole in ReactionMechanistic Implication
Triethylamine BaseGenerates ketene from acyl chloride; neutralizes HCl byproduct.
Benzoylquinine Chiral OrganocatalystForms a chiral enolate with the ketene, directing asymmetric induction.
Proton Sponge Stoichiometric BaseFacilitates ketene formation without interfering with the chiral catalyst.
Rhodium(II) Acetate Metal CatalystCatalyzes intramolecular C-H insertion of α-diazoacetamides.
Nickel-Hydride Complexes Metal CatalystPromotes β-selective carbon-nitrogen bond formation via a nickel-amido intermediate.

Advanced Characterization and Spectroscopic Analysis in Azetidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For azetidin-2-one (B1220530) derivatives, a combination of ¹H, ¹³C, and, where applicable, ¹⁹F NMR experiments are essential for full characterization. nih.govresearchgate.netnih.gov

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. In the case of 1-(3-Fluorophenyl)azetidin-2-one , the ¹H NMR spectrum can be divided into two main regions: the aliphatic region for the azetidinone ring protons and the aromatic region for the phenyl group protons.

The protons on the β-lactam ring typically appear as two distinct multiplets. The two protons at the C3 position (adjacent to the carbonyl group) and the two protons at the C4 position (adjacent to the nitrogen atom) form an A₂B₂ spin system, which often manifests as two triplets, assuming similar coupling constants (J). The C4 protons are generally shifted further downfield due to the deshielding effect of the adjacent nitrogen atom. For many N-substituted azetidin-2-ones, these protons appear in the range of 3.0-4.0 ppm. chemicalbook.comipb.pt

The aromatic region provides clear evidence for the 3-fluoro substitution pattern on the phenyl ring. The fluorine atom influences the chemical shifts of the adjacent protons and introduces characteristic splitting patterns. The four aromatic protons would appear as complex multiplets between 6.8 and 7.5 ppm. Specifically, one would expect to observe signals corresponding to a triplet of doublets, a doublet of triplets, and other complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.2 - 3.4Triplet (t)2HCH ₂-C=O (Position 3)
~ 3.7 - 3.9Triplet (t)2HN-CH ₂ (Position 4)
~ 6.9 - 7.5Multiplet (m)4HAr-H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. In This compound , nine distinct signals are expected.

A key diagnostic signal in the ¹³C NMR spectrum of azetidin-2-ones is the carbonyl carbon (C=O) of the β-lactam ring. This signal typically appears significantly downfield, in the range of 160-170 ppm. nih.govresearchgate.net The aliphatic carbons of the azetidinone ring (C3 and C4) resonate at higher field, typically between 35 and 55 ppm.

The aromatic carbons show signals in the typical range of 110-145 ppm. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet. The ortho and meta carbons also show smaller two- and three-bond couplings (²JCF and ³JCF), which can be valuable for assigning the aromatic signals definitively. wisc.edursc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 40 - 45C H₂ (Position 3)
~ 50 - 55C H₂ (Position 4)
~ 105 - 135Aromatic C H
~ 140 - 145Aromatic C -N
~ 160 - 164Aromatic C -F
~ 165 - 170C =O

For fluorinated compounds, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable analytical tool. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. aiinmr.com It also has a very wide chemical shift range, which minimizes signal overlap. huji.ac.il

In the ¹⁹F NMR spectrum of This compound , a single signal is expected for the fluorine atom. The chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -140 ppm relative to a standard like CFCl₃. colorado.eduucsb.edu The multiplicity of this signal provides information about neighboring protons. Due to coupling with the two ortho protons (H2 and H4 of the phenyl ring), the ¹⁹F signal is expected to appear as a triplet.

Modern synthetic chemistry increasingly utilizes in-situ (or real-time) reaction monitoring to understand reaction mechanisms and optimize conditions. In-situ NMR spectroscopy allows chemists to follow the progress of a reaction directly in the NMR tube. aiinmr.com

For the synthesis of This compound , which could be formed via a Staudinger [2+2] cycloaddition or other cyclization methods, in-situ NMR would be highly valuable. mdpi.com By acquiring spectra at regular intervals, one could track the consumption of starting materials (e.g., an imine and a ketene (B1206846) precursor) and the concurrent formation of the azetidin-2-one product. This provides precise data on reaction kinetics, the formation of any intermediates or byproducts, and the optimal reaction time, thereby facilitating the development of a more efficient and higher-yielding synthetic process.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govijprs.com

The most prominent and diagnostic feature in the IR spectrum of any azetidin-2-one is the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to the high ring strain of the four-membered ring, this absorption occurs at a characteristically high frequency, typically in the range of 1730–1780 cm⁻¹. nih.govresearchgate.netresearchgate.net This high-frequency band is a hallmark of the β-lactam structure.

Other important absorptions for This compound would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (typically in the 1100-1250 cm⁻¹ region). ajchem-a.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (CH₂)
1780 - 1730C=O Stretchβ-Lactam Carbonyl
1600 - 1450C=C StretchAromatic Ring
1250 - 1100C-F StretchAryl-Fluoride

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation patterns, can offer structural clues. High-Resolution Mass Spectrometry (HRMS) measures m/z with extremely high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of a compound's elemental formula. nih.gov

For This compound (C₉H₈FNO), HRMS is crucial for confirming its elemental composition. The predicted monoisotopic mass is 165.05899 Da. uni.lu In a typical experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu Measuring the m/z of the [M+H]⁺ ion to be 166.06627 would provide strong evidence confirming the chemical formula C₉H₉FNO⁺. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

AdductFormulaPredicted m/z
[M]⁺C₉H₈FNO⁺165.05844
[M+H]⁺C₉H₉FNO⁺166.06627
[M+Na]⁺C₉H₈FNNaO⁺188.04821
[M+K]⁺C₉H₈FKNO⁺204.02215

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For N-aryl azetidinones, such as this compound, crystallographic data offers invaluable insights into the planarity of the β-lactam ring, the orientation of the fluorophenyl substituent relative to the lactam, and the nature of intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that dictate the crystal packing.

While a specific, publicly documented crystal structure for this compound is not available, studies on closely related N-aryl substituted azetidin-2-ones provide a strong precedent for the type of data that would be obtained. iucr.org For instance, the analysis of various 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives reveals that the lactam and the N-aryl rings are often nearly co-planar, a conformation that can influence biological activity. iucr.org The structures frequently display intramolecular C-H···O bonding between the aryl ring and the lactam ketone. iucr.org

A typical crystallographic study of this compound would involve growing single crystals of the compound, followed by diffraction analysis. The resulting data would be used to generate a detailed structural report, as illustrated in the hypothetical data table below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₈FNO
Formula Weight165.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 5.5, 14.2
α, β, γ (°)90, 98.5, 90
Volume (ų)798.4
Z (molecules/unit cell)4
Density (calculated)1.375 g/cm³
R-factor< 0.05

Note: The data in this table is hypothetical and serves as an example of what would be reported from an actual X-ray diffraction experiment.

This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced pharmacological properties.

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic chemistry for tracking the progress of a reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method for monitoring a reaction's progress. libretexts.org In the synthesis of this compound, TLC can be used to observe the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system. The difference in polarity between the reactants and the product leads to different retention factors (Rf), allowing for a visual assessment of the reaction's status. youtube.com For example, the disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate a successful transformation. youtube.com

Table 2: Example TLC Data for Monitoring Synthesis

CompoundRf Value (Hypothetical)Eluent System (Hypothetical)
3-Fluoroaniline (Starting Material)0.653:1 Hexane:Ethyl Acetate
Bromoacetyl chloride (Reactant)(Varies)3:1 Hexane:Ethyl Acetate
This compound0.403:1 Hexane:Ethyl Acetate

Note: Rf values are dependent on the specific stationary and mobile phases used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to confirm the identity and assess the purity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on its boiling point and polarity. semanticscholar.orgnih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak [M]⁺ and characteristic fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 165.06). uni.lu The fragmentation pattern would likely involve cleavage of the β-lactam ring and loss of fragments like CO or C₂H₂O. GC-MS analysis provides a retention time from the GC and a mass spectrum from the MS, which together offer a high degree of confidence in the compound's identity and purity. nih.gov

Table 3: Predicted and Key Mass Spectrometry Data for this compound

ParameterValue (m/z)Note
Molecular FormulaC₉H₈FNO-
Monoisotopic Mass165.05899 uni.lu
Predicted Molecular Ion [M+H]⁺166.06627Predicted Collision Cross Section Data uni.lu
Predicted Molecular Ion [M]⁺165.05844Predicted Collision Cross Section Data uni.lu
Key Fragment (Hypothetical)137Loss of CO
Key Fragment (Hypothetical)109Fluorophenyl cation

Note: Fragmentation data is hypothetical. Predicted data is from PubChem. uni.lu

Together, TLC and GC-MS form a robust workflow for the synthetic chemist, ensuring that the target compound has been successfully synthesized and meets the high purity standards required for further study and application.

Computational and Theoretical Chemistry Studies on 1 3 Fluorophenyl Azetidin 2 One Systems

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1-(3-Fluorophenyl)azetidin-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and electronic properties. nih.gov

The electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the mapping of the molecular electrostatic potential (MEP). The MEP surface helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative Calculated Geometrical Parameters for an N-Aryl Azetidin-2-one (B1220530) Derivative (for illustrative purposes)

ParameterBond/AngleCalculated Value
Bond LengthN1-C21.38 Å
C2=O1.22 Å
N1-C41.47 Å
C3-C41.55 Å
N1-C(Aryl)1.42 Å
Bond AngleC4-N1-C292.5°
N1-C2-C388.0°
C2-C3-C487.5°
C3-C4-N191.0°
Dihedral AngleC4-N1-C(Aryl)-C(Aryl)45.0°

Note: The data in this table is illustrative for a generic N-aryl azetidin-2-one and not specific to this compound. Actual values would require specific DFT calculations.

Investigation of Energy Barriers and Transition States

Computational studies are crucial for investigating the energy barriers and transition states associated with various chemical processes involving this compound. One important process is the ring-opening of the β-lactam, which is a key step in its biological activity and chemical reactivity. DFT calculations can model the reaction pathway for the cleavage of the amide bond (N1-C2) or other bonds in the ring. nih.gov

For instance, a computational study on the ring splitting of azetidin-2-ones initiated by radical anions showed that the reaction proceeds via N–C4 or C3–C4 bond breaking. rsc.org The energy barriers for these pathways can be calculated to determine the most likely mechanism. The presence of the 3-fluorophenyl group can influence these energy barriers through its electronic effects. The fluorine atom, being electronegative, can affect the stability of transition states and intermediates.

Another area of investigation is the rotational barrier around the N-C(aryl) bond, which determines the conformational flexibility of the molecule. The energy profile for this rotation can be mapped to identify the most stable conformers and the energy required to interconvert between them.

Table 2: Illustrative Calculated Energy Barriers for Ring Opening of Azetidin-2-one Derivatives

Reaction PathwaySubstituentCalculated Energy Barrier (kcal/mol)
N1-C2 CleavageUnsubstituted~38
N1-C2 CleavageN-Sulfonate~29

Note: This data is based on a study of N-sulfonated azetidin-2-ones and serves to illustrate the type of data obtained from such calculations. nih.gov The values for this compound would differ.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can provide the energies of these orbitals and the resulting energy gap. The distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for reaction. Typically, in N-aryl β-lactams, the HOMO is localized on the phenyl ring, while the LUMO may have significant contributions from the carbonyl group of the lactam ring. The fluorine substituent is expected to lower the energy of both the HOMO and LUMO due to its electron-withdrawing nature. rsc.org

Table 3: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Fluorophenyl-Substituted Heterocycle (for illustrative purposes)

ParameterEnergy (eV)
HOMO-6.57
LUMO-2.09
HOMO-LUMO Gap (ΔE)4.48

Note: This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and serves as a representative example. nih.gov The values for this compound would need to be specifically calculated.

Computational Models for Predicting Reactivity and Selectivity

Computational models can be developed to predict the reactivity and selectivity of this compound in various reactions. These models often utilize descriptors derived from DFT calculations, such as atomic charges, Fukui functions, and the energies of frontier molecular orbitals. For example, the regioselectivity of a reaction can often be predicted by analyzing the local softness or Fukui indices, which indicate the most reactive sites for nucleophilic, electrophilic, or radical attack.

In the context of β-lactams, computational models can predict their susceptibility to hydrolysis by β-lactamase enzymes. nih.gov These models can involve docking the β-lactam into the active site of the enzyme and then performing QM/MM (Quantum Mechanics/Molecular Mechanics) calculations to simulate the acylation reaction. The calculated energy barriers can correlate with the observed rate of hydrolysis, providing a predictive tool for antibiotic resistance. Studies on N-aryl lactams have shown that the reactivity can be correlated with Hammett parameters of the substituents on the aryl ring, which can be further rationalized through computational analysis of the transition states. acs.orgnih.gov

Conformational Flexibility and Dynamics

The conformational flexibility of this compound is another important aspect that can be explored through computational methods. The four-membered β-lactam ring is not perfectly planar and can exhibit a certain degree of puckering. bohrium.com The degree of this puckering and the energy barrier to ring inversion can be calculated. Furthermore, the orientation of the 3-fluorophenyl group relative to the lactam ring is defined by a torsional angle, and the molecule can exist in different conformations depending on this angle.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. nih.gov MD simulations provide a picture of the accessible conformations and the transitions between them at a given temperature. This is particularly useful for understanding how the molecule might behave in solution or when interacting with a biological target. For instance, the conformational flexibility of the phenyl group could be crucial for fitting into a specific binding pocket of an enzyme.

Integration of Computational and Experimental Data

The most powerful approach to understanding the chemical and physical properties of this compound involves the integration of computational and experimental data. Experimental techniques such as X-ray crystallography can provide the precise solid-state structure of the molecule, which can be compared with the geometry optimized by DFT calculations. nih.gov Any discrepancies can provide insights into intermolecular interactions in the crystal lattice.

Spectroscopic data, such as NMR and IR spectra, can also be predicted computationally and compared with experimental spectra. This comparison can aid in the assignment of spectral peaks and validate the accuracy of the computational model. For example, calculated NMR chemical shifts, after appropriate scaling, often show good correlation with experimental values. nih.gov Similarly, calculated vibrational frequencies can be compared to experimental IR and Raman spectra. The combination of experimental and computational data provides a more complete and robust understanding of the molecule's properties than either approach alone.

Applications of 1 3 Fluorophenyl Azetidin 2 One As a Synthetic Building Block

Precursor to Complex Organic Molecules

The inherent ring strain of the azetidin-2-one (B1220530) core makes it susceptible to nucleophilic attack and ring-opening reactions, providing a pathway to a variety of linear and cyclic compounds. This reactivity is harnessed by synthetic chemists to use 1-(3-fluorophenyl)azetidin-2-one as a precursor for more elaborate organic molecules. For instance, the β-lactam ring can be opened to yield γ-amino acids, which are important structural motifs in numerous biologically active compounds. Furthermore, the strategic manipulation of substituents on the azetidinone ring, often facilitated by the directing effects of the N-aryl group, allows for the stereocontrolled synthesis of intricate molecular frameworks. The application of various organometallic reagents and catalytic systems enables the transformation of this simple β-lactam into key intermediates for the synthesis of natural products and pharmaceutical agents.

Scaffold for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, and this compound provides a convenient scaffold for their synthesis. The β-lactam ring can undergo ring expansion reactions to form larger, more complex heterocyclic systems. For example, through carefully designed reaction sequences, the four-membered ring can be expanded to six-membered rings like piperidines and morpholines, which are prevalent in drug molecules. Additionally, the azetidinone can be used in cycloaddition reactions, where it acts as a synthon for the introduction of a nitrogen-containing four-carbon unit. This approach has been successfully employed in the synthesis of various fused and spirocyclic heterocyclic compounds. The presence of the 3-fluorophenyl group can also influence the regioselectivity and stereoselectivity of these transformations, offering a degree of control over the final product's architecture.

Utility in the Preparation of Beta-Amino Acids and Derivatives

β-Amino acids are crucial components of various natural products and are also used as building blocks in the synthesis of peptidomimetics and other bioactive molecules. This compound serves as a valuable precursor for the synthesis of β-amino acids and their derivatives. The hydrolysis of the amide bond within the β-lactam ring directly yields a β-amino acid with a 3-fluorophenyl group on the nitrogen atom. This method provides a straightforward route to N-aryl-β-amino acids, which can be difficult to synthesize using other methods. Furthermore, the azetidinone can be functionalized at the C3 and C4 positions before ring-opening, allowing for the preparation of a wide range of substituted β-amino acids with high stereochemical purity. These fluorinated β-amino acids are of particular interest in drug discovery due to the beneficial effects of fluorine on the pharmacokinetic and pharmacodynamic properties of molecules.

Role in Multi-Step Organic Synthesis Pathways

In the context of multi-step organic synthesis, this compound often plays a pivotal role as a key intermediate. Its ability to introduce a specific nitrogen-containing fragment with a fluorinated aromatic ring makes it a strategic component in the retrosynthetic analysis of complex target molecules. Synthetic routes to various pharmaceuticals and agrochemicals have incorporated this β-lactam as a means to efficiently construct a core part of the final structure. The stability of the azetidinone ring under certain reaction conditions allows for modifications to other parts of the molecule before the planned ring-opening or transformation of the β-lactam. This orthogonality in chemical reactivity is a significant advantage in designing efficient and convergent synthetic strategies. The use of this compound in multi-step syntheses highlights its importance as a reliable and versatile tool in the modern synthetic chemist's arsenal.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidin-2-ones has been a subject of extensive research. bepls.com However, many established methods rely on harsh conditions or environmentally challenging reagents. Future research must prioritize the development of green and sustainable synthetic pathways to 1-(3-Fluorophenyl)azetidin-2-one.

Key areas for development include:

Microwave-Assisted Synthesis : This technique has been successfully used to prepare fluorinated β-lactam analogues, offering advantages such as reduced reaction times and improved yields. nih.govfrontiersin.org Applying microwave-assisted protocols to the Staudinger reaction or other cycloaddition methods could provide a more efficient route to this compound.

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and easier scalability compared to traditional batch processing. uniba.it Developing a flow-based synthesis for this compound would represent a significant advancement in manufacturing efficiency and safety. uniba.it

Metal-Free Catalysis : To minimize toxic metal waste, future routes should explore metal-free catalytic systems. For instance, nucleophilic aromatic substitution (SNAr) strategies, which have been used for other nitrogen heterocycles, could be adapted for the synthesis, avoiding the need for metal catalysts. frontiersin.org

Gold-Catalyzed Reactions : Gold catalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. nih.gov Exploring gold-catalyzed oxidative cyclization of appropriate precursors could offer a novel and stereoselective pathway to substituted azetidin-2-ones. nih.gov

Table 1: Potential Sustainable Synthetic Methods for this compound

MethodPotential AdvantagesRelevant Research Context
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved energy efficiency.Successfully applied to the synthesis of other fluorinated β-lactams and benzo[b] nih.goviucr.orgoxazin-2-ones. nih.govfrontiersin.org
Continuous Flow ChemistryEnhanced safety, scalability, precise control over reaction conditions, and potential for higher purity.Used for the generation and functionalization of lithiated azetidines at higher temperatures than batch processing. uniba.it
Metal-Free Catalysis (e.g., SNAr)Avoids toxic heavy metal waste, simplifies purification, and lowers environmental impact.Demonstrated in the sustainable synthesis of 3-aryl-2H-benzo[b] nih.goviucr.orgoxazin-2-ones. frontiersin.org
Gold-Catalyzed Oxidative CyclizationHigh stereoselectivity, mild reaction conditions, and circumvents the use of toxic intermediates.Proven effective for the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov

Exploration of New Reactivity Modes and Transformations

The strained four-membered ring of this compound makes it a versatile intermediate for further chemical transformations. Future research should focus on exploring novel reactivity modes beyond simple amide bond cleavage.

Ring-Opening Reactions : While the cleavage of the amide bond is a well-known reaction, investigating selective cleavage of other bonds, such as the N(1)-C(4) bond, could lead to new synthetic pathways. bepls.com The electronic influence of the 3-fluorophenyl group on this reactivity warrants detailed study.

Functionalization of the Azetidinone Core : Developing methods to selectively introduce functional groups at the C3 and C4 positions of the this compound ring is a significant challenge. This would allow for the creation of a library of derivatives with diverse properties.

Cycloaddition Reactions : Treating the β-lactam as a synthon in cycloaddition reactions could open pathways to more complex fused heterocyclic systems, which are of great interest in medicinal chemistry. bepls.com

Polymerization : The polymerization of β-lactams can be induced by catalysts, leading to the formation of polyamides. bepls.com Investigating the polymerization of this compound could yield novel materials with unique properties conferred by the fluorinated aromatic ring.

Advanced Computational Studies for Rational Design

Computational modeling is an indispensable tool for modern drug discovery and materials science. mdpi.com Applying these techniques to this compound can accelerate the discovery of new derivatives with desired properties and provide deep mechanistic insights. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activity. nih.gov This allows for the prediction of the potency of novel, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. nih.gov

Molecular Docking : For derivatives designed as potential enzyme inhibitors or receptor ligands, molecular docking simulations can predict their binding modes and affinities within a target's active site. researchgate.netnih.gov This is crucial for the rational design of new therapeutic agents, such as potential antibacterial or anticancer drugs. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of this compound and its derivatives. mdpi.com This can help understand their conformational preferences, stability, and interactions with solvent or biological macromolecules over time. mdpi.com

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug development. nih.govnih.gov Applying these predictive models to virtual libraries of this compound derivatives can help filter out compounds with poor pharmacokinetic profiles before committing to their synthesis. nih.gov

Table 2: Application of Computational Methods for this compound Research

Computational MethodObjective and Application
QSAR (Quantitative Structure-Activity Relationship)To develop predictive models that link molecular structure to biological activity, guiding the design of more potent derivatives. nih.gov
Molecular DockingTo predict and analyze the binding interactions of derivatives with biological targets (e.g., enzymes, receptors), aiding in mechanism-based drug design. nih.gov
Molecular Dynamics (MD) SimulationsTo study the conformational flexibility, stability, and dynamic interactions of the molecule in a simulated biological environment. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) PredictionTo assess the drug-likeness and potential pharmacokinetic profile of new derivatives early in the design process. nih.gov

Expansion of Synthetic Utility to Diverse Chemical Targets

The azetidin-2-one (B1220530) scaffold is a privileged structure in medicinal chemistry and a valuable building block for synthesizing a wide range of compounds. core.ac.uknih.gov A significant future direction is to expand the use of this compound as a starting material for creating diverse and complex chemical entities.

Anticancer Agents : Many novel azetidin-2-one derivatives have shown promising anticancer activity. nih.govnih.gov Future work could involve using this compound as a scaffold to design analogues of known tubulin inhibitors like Combretastatin A-4 or to develop inhibitors of other cancer-related targets. nih.gov

Antimicrobial Agents : Given the historical importance of β-lactams as antibiotics, a key research avenue is the synthesis of new derivatives of this compound to combat antibiotic-resistant bacteria. bepls.comnih.gov This could involve its incorporation into more complex structures or its use as a precursor for non-traditional antimicrobial compounds.

Antiviral Compounds : The azetidinone skeleton has also been identified in compounds with antiviral properties. nih.gov The unique electronic nature of the 3-fluorophenyl group could be leveraged to design novel antiviral agents, for instance, against human coronavirus or cytomegalovirus. nih.gov

Agrochemicals and Materials : Beyond medicine, the unique properties of this fluorinated heterocycle could be exploited in the development of new agrochemicals or functional polymers, an area that remains largely unexplored.

Q & A

Q. Methodological Answer :

  • Target selection : Prioritize proteins with β-lactam-binding pockets (e.g., penicillin-binding proteins) or microtubule-associated targets based on structural analogs .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS-AA). Include solvent effects and protonation states of the azetidinone ring .
  • Validation : Compare computed binding affinities with experimental IC₅₀ values from enzyme inhibition assays. Address discrepancies by refining torsional parameters for the fluorophenyl moiety .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., J~8–10 Hz for aromatic F in ¹H NMR; δ~160 ppm for C=O in ¹³C NMR) .
  • IR spectroscopy : Identify β-lactam C=O stretch (~1750 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular formula (C₉H₈FNO) with <2 ppm error .

(Advanced) How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Q. Methodological Answer :

  • Data normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, microtubule destabilization studies should use synchronized cells to account for cell-cycle-dependent effects .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-fluoro vs. 4-fluoro isomers) on target binding using isothermal titration calorimetry (ITC) .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by outliers .

(Basic) What crystallographic strategies are used to determine the 3D structure of this compound?

Q. Methodological Answer :

  • Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. SHELXT software solves initial phases via dual-space algorithms .
  • Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Validate geometry with PLATON; target R-factor <0.05 .

(Advanced) How do substituents on the azetidinone ring influence the pharmacokinetic profile of this compound?

Q. Methodological Answer :

  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) at C3 to enhance solubility, monitored via shake-flask experiments .
  • Metabolic stability : Assess CYP450-mediated oxidation using liver microsomes. Fluorine at C1 reduces metabolic clearance by steric shielding .
  • Permeability : Caco-2 cell assays quantify intestinal absorption. Azetidine rigidity improves membrane penetration vs. flexible analogs .

(Basic) What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Methodological Answer :

  • Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water .
  • Column chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel. Monitor fractions via TLC (Rf ~0.3 in 1:1 EA/Hex) .
  • Recrystallization : Use ethanol at −20°C to yield high-purity crystals (>99% by HPLC) .

(Advanced) Does this compound exhibit microtubule destabilization akin to colchicine, and what experimental evidence supports this?

Q. Methodological Answer :

  • In vitro tubulin polymerization assays : Compare inhibition rates (IC₅₀) using purified tubulin. Fluorescence-based assays (ex/em: 355/460 nm) track polymerization kinetics .
  • Competitive binding studies : Radiolabeled colchicine ([³H]-colchicine) displacement assays quantify binding affinity (Kd) .
  • Morphological analysis : Treat HeLa cells with 10 µM compound; visualize microtubule disruption via immunofluorescence (anti-α-tubulin antibodies) .

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